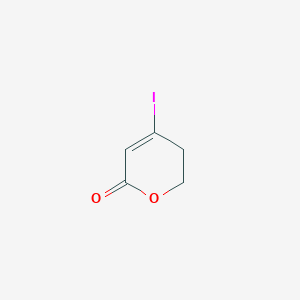

4-Iodo-5,6-dihydro-2H-pyran-2-one

Description

Significance of Dihydropyranone Architectures in Natural Products and Target Synthesis

Dihydropyranone scaffolds are integral to the structure of many natural products exhibiting a broad spectrum of biological activities. osi.lvresearchgate.net For instance, these frameworks are found in compounds with antifungal, antimicrobial, and antitumor properties. osi.lvresearchgate.net The presence of this structural unit often imparts crucial pharmacological effects, making the synthesis of dihydropyranone derivatives a key objective in medicinal chemistry and drug discovery.

Beyond their biological relevance, 5,6-dihydro-2H-pyran-2-ones are valuable intermediates in the total synthesis of complex natural products. nih.gov Their functional handles allow for a variety of chemical manipulations, including conjugate additions, cycloadditions, and ring-opening reactions, providing access to diverse and complex molecular architectures. sigmaaldrich.com The synthesis of polyhydroxyindolizidines, for example, has been achieved using 5,6-dihydro-2H-pyran-2-one as a starting material. nih.gov

Strategic Importance of Halogenated Lactones as Synthetic Intermediates

The introduction of a halogen atom onto a lactone ring significantly enhances its value as a synthetic intermediate. nih.govacs.org Halogenated lactones are versatile building blocks due to the unique reactivity conferred by the halogen substituent. nih.gov The carbon-halogen bond can be readily transformed through various reactions, including nucleophilic substitution, elimination, and, most notably, metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of functional groups, such as alkyl, aryl, and vinyl moieties, thereby enabling the construction of highly functionalized and complex molecules. acs.org

Iodo-lactones, in particular, are highly prized in organic synthesis. The carbon-iodine bond is the most reactive among the halogens, making iodinated compounds excellent substrates for a plethora of chemical transformations. Halogen-induced cyclizations are a powerful method for the synthesis of these compounds, often proceeding under mild conditions and with high stereoselectivity. nih.gov The resulting halogenated molecules can be further functionalized, expanding their synthetic utility. nih.gov

Overview of Research Trajectories for 4-Iodo-5,6-dihydro-2H-pyran-2-one

Research concerning this compound has primarily focused on its synthesis and its application as a versatile intermediate in organic synthesis. The iodinated dihydropyranone scaffold serves as a linchpin for the introduction of diverse substituents at the C4 position, a strategic location for modifying the electronic and steric properties of the molecule.

Synthetic routes to this compound often involve the iodolactonization of appropriate unsaturated carboxylic acids. These reactions are typically mediated by an iodine source, such as iodine monochloride or N-iodosuccinimide, and proceed via an electrophilic cyclization mechanism. The resulting this compound is a stable, crystalline solid that can be readily purified and handled in the laboratory.

The primary application of this compound lies in its use as a substrate for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Stille couplings, have been successfully employed to introduce a wide variety of carbon-based fragments at the C4 position. This has enabled the synthesis of a diverse library of 4-substituted-5,6-dihydro-2H-pyran-2-ones, which are valuable precursors for the synthesis of natural products and their analogues.

Structure

3D Structure

Properties

CAS No. |

214914-71-3 |

|---|---|

Molecular Formula |

C5H5IO2 |

Molecular Weight |

224.00 g/mol |

IUPAC Name |

4-iodo-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C5H5IO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |

InChI Key |

QESSFOMTDPJVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C=C1I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Iodo 5,6 Dihydro 2h Pyran 2 One

Reactivity of the C-I Bond

The carbon-iodine (C-I) bond in 4-Iodo-5,6-dihydro-2H-pyran-2-one is the primary site of its diverse reactivity. As a vinyl iodide, the C-I bond is activated towards various transformations, particularly transition-metal-catalyzed cross-coupling reactions. The reactivity of vinyl iodides is generally higher than that of the corresponding vinyl bromides or chlorides, owing to the lower bond dissociation energy of the C-I bond. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The palladium-catalyzed cross-coupling reactions of vinyl halides are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgnih.gov this compound is an excellent substrate for such reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating new carbon-carbon bonds. For instance, the coupling of 4-halo-2(5H)-furanones, a close analog, with aryl boronic acids proceeds in excellent yields to produce 4-aryl derivatives. researchgate.net A similar reactivity is expected for this compound, providing access to 4-aryl-5,6-dihydro-2H-pyran-2-ones.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ / Base | Arylboronic acid | 4-Aryl-5,6-dihydro-2H-pyran-2-one | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Pd(OAc)₂ / Ligand / Base | Vinylboronic acid | 4-Vinyl-5,6-dihydro-2H-pyran-2-one | libretexts.orgorganic-chemistry.org |

Heck Reaction: The Heck reaction couples the vinyl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon double bond at the 4-position, yielding 4-alkenyl-5,6-dihydro-2H-pyran-2-ones.

Sonogashira Coupling: The Sonogashira coupling is a reaction between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of conjugated enynes. wikipedia.orgresearchgate.net The application of Sonogashira coupling to this compound would result in the formation of 4-alkynyl-5,6-dihydro-2H-pyran-2-ones. The reactivity order for vinyl halides in Sonogashira coupling is I > Br > OTf > Cl, making vinyl iodides highly suitable substrates. wikipedia.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI / Base | Terminal Alkyne | 4-Alkynyl-5,6-dihydro-2H-pyran-2-one | wikipedia.orglibretexts.orgresearchgate.net |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the sp²-hybridized carbon of a vinyl iodide is generally challenging. wikipedia.org The electron density of the double bond and potential steric hindrance impede the approach of a nucleophile for a classic SN2-type reaction. However, the presence of the electron-withdrawing lactone carbonyl group in this compound activates the double bond for conjugate nucleophilic addition (a 1,4-addition). youtube.compressbooks.publibretexts.org In this pathway, a nucleophile would attack the β-carbon (C-5) of the α,β-unsaturated system, leading to a rearranged product rather than a direct substitution at C-4.

Reductive Elimination Pathways

The carbon-iodine bond can be cleaved through reductive pathways. Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom. epa.gov This can be achieved using various reducing agents. For vinyl iodides, this transformation would lead to the parent 5,6-dihydro-2H-pyran-2-one. This reaction can be a useful tool for the removal of the iodo group when it is no longer needed in a synthetic sequence.

Regioselective Elimination to Form Dihydropyran Derivatives

Elimination reactions involving the 4-iodo substituent are not a commonly observed pathway for this class of compounds. The stability of the dihydropyranone ring system generally disfavors elimination reactions that would lead to a more unsaturated pyran derivative.

Transformations of the Lactone Moiety

The lactone ring in this compound is also susceptible to chemical transformations, primarily through nucleophilic attack at the carbonyl carbon.

Ring-Opening Reactions and Subsequent Functionalization

The ester linkage of the lactone can be cleaved by nucleophiles, leading to ring-opening. This reaction is a common feature of pyran-2-ones. acs.org For example, reaction with strong nucleophiles like hydroxide (B78521) or alkoxides would lead to the formation of the corresponding 5-hydroxy-4-iodo-2-pentenoic acid or its ester. The resulting functionalized open-chain product can then be subjected to further chemical modifications, providing a pathway to a variety of acyclic structures. The regioselectivity of the nucleophilic attack is directed at the electrophilic carbonyl carbon of the lactone.

Derivatization of the Carbonyl Group

The carbonyl group of the lactone in this compound is a key functional handle for molecular derivatization. While specific studies on this particular iodo-lactone are not extensively documented, the reactivity can be inferred from the behavior of analogous α,β-unsaturated lactones and other carbonyl compounds.

Common derivatization reactions for carbonyl groups include the formation of hydrazones. For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for the characterization of carbonyl compounds, leading to the formation of stable 2,4-dinitrophenylhydrazone derivatives. nih.gov This reaction proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration.

Furthermore, the carbonyl group can undergo addition reactions with various nucleophiles. Studies on related dihydropyranones, such as 5-trifluoroacetyl-3,4-dihydro-2H-pyran, have shown that reactions with organometallic reagents like Grignard reagents (phenyl- and methylmagnesium bromides) and acetylides can occur at the carbonyl center. chim.it These reactions typically result in the formation of tertiary alcohols after quenching. The table below summarizes potential derivatization reactions of the carbonyl group based on the reactivity of analogous compounds.

| Reaction Type | Reagent | Expected Product | Reference/Analogy |

|---|---|---|---|

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | This compound 2,4-dinitrophenylhydrazone | General reaction for carbonyl compounds nih.gov |

| Grignard Addition | R-MgBr (e.g., Phenylmagnesium bromide) | 2-Alkyl/Aryl-4-iodo-3,4-dihydro-2H-pyran-2-ol | Reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with Grignard reagents chim.it |

| Acetylide Addition | Lithium acetylide | 2-Ethynyl-4-iodo-3,4-dihydro-2H-pyran-2-ol | Reaction of β-trifluoroacetyldihydropyran with acetylenides chim.it |

Reactions Involving the Endocyclic Double Bond

The endocyclic double bond in this compound is susceptible to a variety of transformations, including addition and cycloaddition reactions. The electronic nature of this double bond is influenced by both the electron-withdrawing lactone functionality and the iodo substituent.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

Addition reactions provide a direct route to functionalize the dihydropyranone ring.

Hydrogenation: The catalytic hydrogenation of the endocyclic double bond is an expected transformation. Using a transition metal catalyst such as platinum or palladium on carbon would likely lead to the formation of the corresponding saturated lactone, 4-iodotetrahydro-2H-pyran-2-one. This type of reaction is a standard procedure for the reduction of alkenes. youtube.com

Halogenation: The addition of halogens across the double bond is a well-established reaction for alkenes. youtube.com For instance, the reaction of 5,6-dihydro-2H-pyran-2-one with bromine in methylene (B1212753) chloride results in the formation of a dibromo intermediate, which upon treatment with a base like triethylamine, eliminates HBr to yield 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org A similar reaction with this compound would be expected to proceed via a dihalo-iodo intermediate. The regioselectivity of the subsequent elimination would be influenced by the steric and electronic environment around the protons.

Hydroboration-Oxidation: Hydroboration-oxidation of the double bond would be expected to yield a hydroxylated tetrahydropyranone. The regioselectivity of the boron addition is typically directed to the less substituted carbon of the double bond. In this case, the directing effects of the iodo group and the lactone oxygen would need to be considered.

The table below outlines the expected outcomes of addition reactions on the endocyclic double bond.

| Reaction Type | Reagents | Expected Product | Stereochemistry |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-Iodotetrahydro-2H-pyran-2-one | Syn-addition youtube.com |

| Halogenation (e.g., Bromination) | Br₂ | 4,5-Dibromo-4-iodotetrahydro-2H-pyran-2-one | Anti-addition youtube.comyoutube.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxy-4-iodotetrahydro-2H-pyran-2-one | Syn-addition, anti-Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder)

2H-Pyran-2-ones are known to act as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.orglibretexts.orgyoutube.com These reactions are powerful tools for the construction of complex cyclic systems. The reactivity of the diene is influenced by its electronic properties. Electron-withdrawing substituents on the diene can enhance its reactivity in inverse-electron-demand Diels-Alder reactions.

While specific Diels-Alder reactions of this compound are not reported, studies on related bromo-substituted pyranones provide valuable insights. For example, 3,5-dibromo-2H-pyran-2-one exhibits enhanced reactivity in Diels-Alder reactions compared to its mono-bromo counterparts. This is attributed to the increased electron-withdrawing nature of the two bromine atoms, which lowers the energy of the LUMO of the diene, facilitating reaction with electron-rich dienophiles. It is plausible that the 4-iodo substituent would similarly influence the electronic properties of the diene system in this compound, making it a suitable candidate for cycloaddition reactions.

Cascade and Domino Reactions Initiated by the 4-Iodo Substituent

The carbon-iodine bond in this compound is a versatile functional group for initiating cascade or domino reactions. epfl.ch These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient in building molecular complexity. nih.gov The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings.

A plausible cascade sequence could be initiated by a palladium-catalyzed cross-coupling reaction at the 4-position. For example, a Heck reaction with an alkene could introduce a new carbon-carbon bond. If the coupled partner contains a suitably positioned functional group, a subsequent intramolecular reaction could occur. For instance, coupling with an alcohol-containing alkene could be followed by an intramolecular cyclization onto the double bond or the carbonyl group.

Domino reactions involving o-iodoanilines and other iodo-substituted heterocycles have been reported to proceed via palladium catalysis, leading to the formation of complex fused ring systems. rsc.org By analogy, this compound could serve as a precursor to a variety of complex heterocyclic structures through carefully designed cascade sequences.

Comparative Reactivity with Other Halogenated Dihydropyranones (e.g., 5-Bromo-2H-pyran-2-one)

A comparison of the reactivity of this compound with other halogenated dihydropyranones, such as the more commonly studied 5-bromo-2H-pyran-2-one, highlights the influence of the halogen and its position on the ring.

Reactivity in Cross-Coupling Reactions: The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This means that this compound would be expected to undergo reactions like Suzuki, Heck, or Stille couplings under milder conditions or with higher efficiency compared to 5-bromo-2H-pyran-2-one.

Electronic Effects on the Diene System: The position of the halogen substituent significantly impacts the electronic properties of the diene system. A 4-iodo substituent would directly influence the electronics of one of the double bonds in the diene system. In contrast, a 5-bromo substituent is further away and its electronic influence is transmitted through the conjugated system. This difference in substitution pattern could lead to different reactivity and regioselectivity in cycloaddition reactions.

The table below provides a comparative summary of the expected reactivity.

| Property | This compound | 5-Bromo-2H-pyran-2-one | Reference |

|---|---|---|---|

| Reactivity in Pd-catalyzed cross-coupling | Higher reactivity due to weaker C-I bond | Lower reactivity, requires more forcing conditions | General trend for aryl halides |

| Influence on Diels-Alder Reactivity | Direct electronic influence on one double bond | Electronic influence through conjugation | |

| Susceptibility to Nucleophilic Attack | The C-I bond is a potential site for nucleophilic substitution | The C-Br bond can be substituted by nucleophiles |

Applications of 4 Iodo 5,6 Dihydro 2h Pyran 2 One in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The utility of 4-Iodo-5,6-dihydro-2H-pyran-2-one as a synthetic intermediate stems from the reactivity of its key functional groups. The α,β-unsaturated δ-lactone core is a common motif in pharmacologically active compounds, known to exhibit a range of biological activities, including antitumor, antifungal, and antimicrobial properties. researchgate.net The carbon-iodine bond at the C4 position is particularly significant, as it allows for the introduction of diverse substituents through metal-catalyzed cross-coupling reactions.

Vinyl iodides are well-established partners in numerous palladium- or copper-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings. researchgate.net This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. For instance, the coupling of iodo-heterocycles with various partners is a foundational strategy in medicinal chemistry for building molecular complexity. researchgate.netnih.gov Therefore, this compound can serve as a linchpin in synthetic sequences, enabling the attachment of aryl, alkyl, alkynyl, or other functional groups to the dihydropyranone scaffold. This versatility makes it an attractive precursor for generating libraries of novel compounds for drug discovery and development.

Synthesis of Bioactive Natural Product Analogues Containing the Dihydropyranone Core

The 5,6-dihydro-2H-pyran-2-one ring is a key structural feature in many natural products, making its synthesis and functionalization an area of intense research. researchgate.netnih.gov This heterocyclic system is a component of compounds with important biological activities, including antibiotics and glycosidase inhibitors. nih.gov

| Natural Product Class | Core Structure | Significance |

| Pyranonaphthoquinones | Dihydropyranone fused to a naphthoquinone | Antibiotic activity nih.gov |

| Goniothalamin | 6-substituted-5,6-dihydro-2H-pyran-2-one | Anti-cancer properties |

| Pyripyropenes | Dihydropyranone annulated to a terpenoid scaffold | Potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) researchgate.net |

| Cochleamycin | Complex macrocycle containing a dihydropyranone | Antibiotic |

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. nih.govyoutube.com They are biosynthesized by large enzyme complexes known as polyketide synthases (PKSs). youtube.com The dihydropyranone ring is a common structural element within polyketide natural products. nih.gov For example, plant type III PKSs can produce pyrone-containing compounds from simpler starter units like acetyl-CoA through successive condensation reactions. nih.govresearchgate.net The biosynthesis often involves the controlled folding and cyclization of a linear poly-β-keto chain to form the heterocyclic ring. youtube.com

In synthetic chemistry, this compound can be envisioned as a valuable synthon for the construction of polyketide analogues. Its functional handle allows for the coupling of complex side chains, mimicking the structures assembled by natural PKS machinery. This approach enables the creation of novel polyketide derivatives that are not accessible through biosynthesis, opening avenues for developing new therapeutic agents.

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Iodine electrophiles are frequently used to achieve regio- and stereocontrolled functionalization of carbon-carbon double bonds. nih.gov While iodolactonization is a common method for forming iodo-lactones with defined stereocenters, the use of a pre-formed chiral iodinated building block like an enantiomerically pure form of this compound would allow for the transfer of that stereochemical information into subsequent products.

Furthermore, hypervalent iodine(III) reagents have been employed in the stereoselective oxidative contraction of dihydropyranones to form functionalized γ-butyrolactones. researchgate.netnih.gov This type of reaction highlights the utility of the dihydropyranone scaffold in accessing other important chiral heterocyclic structures. The use of chiral hypervalent iodine reagents can induce high levels of enantioselectivity in such transformations. nih.govacs.org These methods underscore the importance of the dihydropyranone core in strategies aimed at producing stereochemically pure complex molecules.

Development of Fluorine-Containing Analogues and Derivatives

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. organic-chemistry.orgnih.gov Consequently, the synthesis of fluorine-containing analogues of natural products is of significant interest. Several methods have been developed for the synthesis of fluorinated 5,6-dihydropyran-2-ones.

One approach involves a Julia-Kocienski olefination as a key step to construct 6-substituted 3-fluoro-5,6-dihydropyran-2-ones under mild conditions. organic-chemistry.org Other strategies have enabled the stereoselective transformation of chiral γ,γ-difluoro-δ-pyrones from difluorinated synthons. purdue.edu The development of catalytic methods to convert readily available starting materials like epoxides into fluorinated heterocycles is also a major area of research. sciencedaily.com

| Method | Description | Key Features |

| Julia-Kocienski Olefination | Condensation of β-hydroxy aldehydes with a benzothiazole sulfone followed by lactonization. organic-chemistry.org | Mild conditions, tolerates diverse functional groups. organic-chemistry.org |

| From Difluorinated Synthons | Stereoselective transformation of difluorinated building blocks like syn- and anti-1,3-diols. purdue.edu | Provides access to chiral γ,γ-difluoro-δ-pyrones. purdue.edu |

| Catalytic Conversion of Epoxides | Copper-catalyzed insertion of a difluorocarbene into epoxides to form α,α-difluoro-oxetanes, which are valuable drug scaffolds. sciencedaily.com | Provides a novel route to valuable fluorinated building blocks. sciencedaily.com |

These methodologies provide routes to fluorinated dihydropyranone cores that can serve as mimics or analogues of natural products, potentially leading to compounds with improved therapeutic profiles.

Precursor for Advanced Materials and Polymeric Structures

While the dihydropyranone core is primarily explored for its biological activity, its structure also suggests potential applications in materials science. Lactones, such as δ-valerolactone, are well-known monomers for ring-opening polymerization to produce biodegradable polyesters. researchgate.netnih.gov δ-Valerolactone itself can be derived from renewable biomass sources like furfural. researchgate.net

By analogy, this compound could potentially serve as a functional monomer. The lactone ring could undergo ring-opening polymerization, while the vinyl iodide moiety would be incorporated into the polymer backbone or as a pendant group. This iodine functionality provides a site for post-polymerization modification, allowing for the synthesis of advanced functional materials. For example, cross-coupling reactions could be performed on the polymer to attach specific ligands, chromophores, or other functional units, leading to materials with tailored optical, electronic, or biomedical properties.

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Conformational Preferences in Solution and Solid State

The conformational landscape of 4-iodo-5,6-dihydro-2H-pyran-2-one is dictated by the interplay of steric and electronic factors within its six-membered ring. The dihydropyran-2-one ring is expected to adopt a half-chair or a closely related sofa conformation, which minimizes torsional strain. The placement of the iodine atom at the C4 position significantly influences the conformational equilibrium.

Advanced 2D NMR techniques are indispensable for the complete structural elucidation of this compound in solution, providing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. longdom.orglibretexts.orgceitec.cz We would expect to see correlations between the vinyl proton at C3 and the methylene (B1212753) protons at C2, as well as between the methylene protons at C5 and C6. The magnitude of the coupling constants (J-values) extracted from a high-resolution 1D spectrum or the fine structure of COSY cross-peaks can provide information about the dihedral angles and thus the ring conformation. ceitec.cz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It allows for the unambiguous assignment of the carbon signals for C3, C5, and C6 based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is essential for determining the stereochemistry and conformational preferences. libretexts.org For instance, in a half-chair conformation, one would expect to see NOE cross-peaks between protons that are spatially close, such as between one of the C5 protons and the C3 proton, depending on their relative orientation (axial or equatorial). The presence or absence of specific NOE signals would help to establish the preferred conformation of the dihydropyranone ring.

Table 1: Predicted 1D and 2D NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) ttu.educhemicalbook.com | Key Predicted HMBC Correlations (¹H → ¹³C) | Key Predicted COSY Correlations (¹H ↔ ¹H) | Key Predicted NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| C2 | - | ~162 | - | - | - |

| C3 | ~6.2 - 6.5 | ~125 | C2, C4, C5 | H5 | H5 (depending on conformation) |

| C4 | - | ~90 | - | - | - |

| C5 | ~2.5 - 2.8 | ~30 | C3, C4, C6 | H3, H6 | H3, H6 (depending on conformation) |

| C6 | ~4.4 - 4.7 | ~68 | C2, C5 | H5 | H5 (depending on conformation) |

Disclaimer: The chemical shifts are estimated based on analogous α,β-unsaturated lactones and iodo-substituted alkenes. Actual values may vary.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of the dihydropyranone ring. youtube.comresearchgate.netlibretexts.org

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone, typically appearing in the range of 1720-1740 cm⁻¹. libretexts.org The C=C double bond stretching vibration should give rise to a band around 1640-1660 cm⁻¹. libretexts.org The C-O-C stretching vibrations of the ester group would be observed in the 1200-1300 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and may be weak. acs.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes. The C-I bond, being highly polarizable, should also give a relatively strong signal in the Raman spectrum, making it a useful technique for its identification. rsc.orgmiamioh.edu

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C=O (lactone) | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) | Stretching |

| C=C (vinyl) | 1640 - 1660 (Medium) | 1640 - 1660 (Strong) | Stretching |

| C-O (ester) | 1200 - 1300 (Strong) | Weak | Asymmetric Stretching |

| C-I (vinyl iodide) | 500 - 600 (Weak-Medium) | 500 - 600 (Strong) | Stretching |

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and the arrangement of molecules in the crystal lattice. pdx.edu Although no crystal structure for this compound has been reported, we can predict its key structural features based on related compounds. The analysis would confirm the half-chair or sofa conformation of the dihydropyranone ring and provide precise bond lengths and angles.

The crystal packing of this compound would be governed by a variety of intermolecular interactions.

Halogen Bonding: A prominent feature in the crystal structure of iodo-organic compounds is the formation of halogen bonds. acs.orgnih.govyoutube.com The iodine atom in this compound has an electropositive region (σ-hole) on the extension of the C-I bond, which can act as a halogen bond donor. This can lead to interactions with halogen bond acceptors, such as the carbonyl oxygen of a neighboring molecule (C-I···O=C). These interactions are directional and can play a crucial role in the self-assembly of the molecules in the crystal. acs.org

Table 3: Predicted Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Ring Conformation | Half-chair or Sofa |

| Key Intermolecular Interaction | Halogen bonding (C-I···O) |

| Other Potential Interactions | C-H···O hydrogen bonds, C-H···π interactions |

Disclaimer: These are general predictions based on common observations for similar organic molecules.

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₅H₅IO₂.

The electron ionization (EI) mass spectrum of this compound is expected to show a series of characteristic fragment ions. The fragmentation of α,β-unsaturated lactones often proceeds through pathways such as retro-Diels-Alder reactions, loss of small neutral molecules like CO and CO₂, and cleavage of the side chains. researchgate.netrsc.orgcapes.gov.bracs.org The presence of iodine will also significantly influence the fragmentation, with the loss of an iodine radical (I•) or HI being a likely process.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 224 | [M]⁺• | Molecular Ion |

| 127 | [I]⁺ | Cleavage of C-I bond |

| 97 | [M - I]⁺ | Loss of iodine radical |

| 96 | [M - HI]⁺• | Elimination of hydrogen iodide |

| 68 | [C₄H₄O]⁺• | Retro-Diels-Alder type cleavage |

| 55 | [C₃H₃O]⁺ | Further fragmentation |

Disclaimer: The proposed fragmentation pathways are based on general principles of mass spectrometry and observed patterns in related compounds.

Theoretical and Computational Studies on 4 Iodo 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the modern chemist's toolkit for predicting the electronic structure and reactivity of molecules. For a compound like 4-Iodo-5,6-dihydro-2H-pyran-2-one, DFT can provide a wealth of information at the atomic level, guiding synthetic efforts and explaining observed chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the iodine atom is expected to significantly influence the FMOs. The lone pairs of the iodine atom could contribute to the HOMO, making it more electron-rich and susceptible to electrophilic attack. The electron-withdrawing nature of the oxygen atoms in the lactone ring and the iodine atom would lower the energy of the LUMO, making the molecule a better electron acceptor.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue).

In the case of this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The area around the iodine atom might exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is a characteristic feature of heavier halogens and can lead to halogen bonding interactions. The hydrogen atoms would be associated with regions of positive potential.

| Atomic Site | Potential Range (kcal/mol) |

|---|---|

| Carbonyl Oxygen | -35 to -50 |

| Iodine (Sigma-hole) | +15 to +25 |

| Ring Hydrogens | +10 to +20 |

Mechanistic Investigations of Synthetic Routes and Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Analysis and Reaction Energy Barriers

For the synthesis of this compound, a potential route could be the iodolactonization of a corresponding unsaturated carboxylic acid. Computational modeling can be used to locate the transition state for the cyclization step. The energy of this transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. By comparing the energy barriers for different possible pathways, the most likely mechanism can be identified.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering the reaction pathway compared to the gas phase.

| Parameter | Gas Phase (kcal/mol) | In Acetonitrile (B52724) (kcal/mol) |

|---|---|---|

| Activation Energy | 25.0 | 22.5 |

| Reaction Energy | -15.0 | -18.0 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its properties and biological activity. 5,6-dihydro-2H-pyran-2-one has a non-planar ring that can adopt several conformations, such as half-chair and boat forms. The presence of a bulky iodine atom at the 4-position will significantly influence the conformational preferences of the ring.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformations. By calculating the relative energies of these conformers, their populations at a given temperature can be predicted. The potential energy surface can be mapped by varying key dihedral angles, providing a detailed picture of the energy landscape of the molecule and the barriers to interconversion between different conformations. This information is invaluable for understanding how the molecule might interact with biological targets or other molecules.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Half-Chair 1 (Iodo-axial) | 0.0 | 75 |

| Half-Chair 2 (Iodo-equatorial) | 1.5 | 20 |

| Boat | 3.0 | 5 |

Ring Puckering and Inversion Dynamics

The six-membered ring of 5,6-dihydro-2H-pyran-2-one is not planar and, similar to cyclohexane, adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are typically variants of the chair and boat forms. For the parent 5,6-dihydro-2H-pyran-2-one, computational studies suggest a preference for a half-chair conformation due to the presence of the sp2-hybridized carbon atom in the lactone functional group.

In the case of halogenated pyran analogues, density functional theory (DFT) calculations have been instrumental in determining the preferred conformations. For pyran rings with halogen substituents, a standard ⁴C₁-like chair conformation is generally adopted. beilstein-journals.org This holds true even in the presence of significant 1,3-diaxial repulsion between substituents. beilstein-journals.org

The puckering of the ring can be quantified by Cremer-Pople parameters, which describe the exact shape of the ring. For related halogenated pyranose rings, these parameters have been calculated from crystal structure data and theoretical models. The dynamics of ring inversion, the process by which one chair conformation converts to another, involves passing through higher-energy transition states, such as twist-boat or half-chair conformations. The energy barrier for this inversion is influenced by the nature and position of substituents on the ring.

A computational study on the thermal decomposition of related 3,6-dihydro-2H-pyran systems has shown that substituent groups can influence the activation energy of reactions, indicating that substituents also play a key role in the stability of different conformations and the dynamics of their interconversion. mdpi.com

Substituent Effects on Conformation

The presence of a substituent on the 5,6-dihydro-2H-pyran-2-one ring significantly influences its conformational preferences. The effect of a substituent is primarily dictated by its size (steric effects) and electronic properties (stereoelectronic effects).

For this compound, the iodine atom at the C4 position is of particular interest. A comprehensive study on halogenated pyran analogues of D-talose, which included an iodo-substituted pyran, revealed that these molecules consistently adopt a ⁴C₁-like conformation in both the solid-state and in solution. beilstein-journals.org This preference is maintained despite the considerable 1,3-diaxial repulsion that can arise between the axial halogen at C4 and other axial substituents. beilstein-journals.org

The solid-state conformational analysis of these halogenated pyrans has shown a clear deviation in the intra-annular torsion angles. This deviation is a direct consequence of the repulsion between an axial fluorine at C2 and the axial halogen at C4. The magnitude of this repulsive interaction, and thus the distortion of the ring, increases with the size of the halogen at the C4 position, following the trend F < Cl < Br < I. beilstein-journals.org This indicates that the large iodine atom in an axial position will cause a more pronounced distortion of the chair conformation compared to smaller halogens.

The table below summarizes the effect of the C4 halogen substituent on a key torsion angle in related pyranoid rings, illustrating the increasing steric strain with the size of the halogen.

| C4-Substituent | Torsion Angle (C1-C2-C3-C4) (°) | Reference |

| Fluorine | 55.2 | beilstein-journals.org |

| Chlorine | 58.1 | beilstein-journals.org |

| Bromine | 59.5 | beilstein-journals.org |

| Iodine | 61.3 | beilstein-journals.org |

This interactive data table is based on findings from related halogenated pyran systems and illustrates the trend in conformational distortion.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with its environment, particularly with solvent molecules. While specific MD simulations for this exact compound are not extensively documented in the literature, the methodology and expected outcomes can be inferred from simulations of analogous systems. mdpi.com

An MD simulation of this compound would typically be performed in a box of solvent molecules, most commonly water, to mimic physiological or experimental conditions. The system's evolution over time is simulated by solving Newton's equations of motion for all atoms. Key parameters that are analyzed include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

The RMSD provides a measure of the average change in displacement of a selection of atoms with respect to a reference structure, indicating the stability of the molecule's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium conformation. For a relatively rigid molecule like this compound, the RMSD of the ring atoms is expected to be low, with larger fluctuations observed for any flexible side chains.

The RMSF, on the other hand, highlights the flexibility of different parts of the molecule. For this compound, the atoms of the pyranone ring would be expected to show low RMSF values, indicating conformational stability. The iodine atom, being heavy, would also be expected to have a relatively low fluctuation.

The interactions between the solute and solvent molecules are of particular interest. MD simulations allow for the analysis of hydrogen bonding patterns and the calculation of interaction energies. For this compound in water, the carbonyl oxygen of the lactone would be a primary site for hydrogen bonding with water molecules. The number and duration of these hydrogen bonds can be quantified to understand the hydration shell around the molecule.

The following table outlines the typical parameters and expected outputs from a molecular dynamics simulation of this compound in an aqueous environment.

| Simulation Parameter | Description | Expected Outcome for this compound |

| Force Field | A set of parameters to describe the potential energy of the system. | CHARMM or AMBER are commonly used for organic molecules. |

| Solvent Model | A model to represent the solvent molecules. | TIP3P or SPC/E models for water are standard. mdpi.com |

| Simulation Time | The duration of the simulation. | Typically in the nanosecond (ns) to microsecond (µs) range. |

| Temperature & Pressure | Controlled conditions to mimic the experimental setup. | Usually 300 K and 1 atm. |

| RMSD Analysis | Measures the stability of the molecular conformation. | Low and stable RMSD for the pyranone ring. |

| RMSF Analysis | Measures the flexibility of different atomic regions. | Low RMSF for ring atoms, higher for any exocyclic groups. |

| Hydrogen Bond Analysis | Quantifies hydrogen bonding with solvent. | Hydrogen bonding primarily at the carbonyl oxygen. |

| Interaction Energy | Calculates the energy of interaction between solute and solvent. | Provides insight into the solvation thermodynamics. |

This interactive data table outlines a general approach to MD simulations for the target compound based on standard practices in the field.

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally friendly methods for synthesizing pyran derivatives is a significant area of contemporary research. nih.gov Traditional methods for iodolactonization, the core reaction for forming compounds like 4-Iodo-5,6-dihydro-2H-pyran-2-one, often rely on molecular iodine and can generate waste. wikipedia.orgresearchgate.net Future efforts are directed towards greener alternatives that minimize hazardous reagents and solvents.

Key green chemistry strategies applicable to the synthesis of this and related lactones include:

Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options like water or bio-based solvents is a primary goal. researchgate.net Research into using aqueous solutions, potentially with surfactants to create micelles, can facilitate organic transformations while reducing environmental harm. researchgate.net

Catalytic Systems: Employing catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. researchgate.net This includes the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Iodolactonization is inherently atom-economical, but further improvements can be made by optimizing reaction conditions to minimize side products. wikipedia.orgnih.gov

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to improving the synthesis of this compound, with a focus on enhancing reaction rates, yields, and selectivity. nih.gov The parent reaction, iodolactonization, involves the electrophilic cyclization of an unsaturated carboxylic acid. wikipedia.orgnih.gov

Future catalyst development will likely focus on several areas:

Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides on silica (B1680970) or clay nanoparticles, offer significant advantages in terms of recovery and reusability. nih.govresearchgate.net For instance, titanium chloride bound to kaolin (B608303) nanoparticles has been used for synthesizing pyranone derivatives. nih.gov

Organocatalysts: Metal-free organocatalysts are an attractive alternative to traditional metal-based systems. nih.gov For example, silica-immobilized cyclic ureas have shown promise in related reductions of carboxylic acids, suggesting a potential for adaptation to cyclization reactions. nih.gov

Dual Catalysis Systems: Combining different types of catalysts, such as transition metals and organocatalysts, can lead to novel reactivity and improved efficiency. acs.org

Regioselectivity Control: In more complex precursors, catalysts can be designed to control where the iodination and lactonization occur, leading to specific isomers of the final product. youtube.com

Exploration of Novel Reaction Pathways and Transformations

The iodine atom in this compound is a versatile functional group, making the compound a key intermediate for further chemical transformations. wikipedia.orgresearchgate.net Research is expanding the repertoire of reactions this building block can undergo.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Cross-Coupling Reactions | The carbon-iodine bond is well-suited for palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon bonds at the 4-position. nih.gov | Aryl-, alkynyl-, or alkenyl-substituted dihydropyranones. |

| Nucleophilic Substitution | The iodine can be displaced by various nucleophiles to introduce heteroatoms (O, N, S). | Ethers, amines, and thioethers of the dihydropyranone core. |

| Ring-Opening Reactions | The lactone can be opened by nucleophiles to yield functionalized acyclic compounds. | Substituted hydroxy acids or esters. |

| Domino/Cascade Reactions | The compound can be used in multi-step, one-pot sequences to rapidly build molecular complexity. acs.org | Fused heterocyclic systems and other complex scaffolds. |

These transformations allow for the creation of a diverse library of compounds from a single, readily accessible iodinated precursor. researchgate.net

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new bioactive molecules and materials, high-throughput methods are essential. Applying these techniques to the synthesis and evaluation of derivatives of this compound is a promising future direction.

Parallel Synthesis: Automated systems can perform numerous reactions simultaneously in small-scale formats (e.g., microplates), allowing for the rapid generation of a library of related compounds. syrris.com By varying the reactants in subsequent transformations of the iodo-pyranone, hundreds of unique derivatives can be synthesized efficiently.

Automated Purification: Integrating automated purification techniques, such as mass-directed preparative HPLC, is crucial for isolating the synthesized compounds in sufficient purity for screening.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to rapidly test them for desired biological activities or material properties. This approach is widely used in drug discovery to identify "hit" compounds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for the synthesis of chemical intermediates like this compound. syrris.comresearchgate.net

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes at any given time minimize risks associated with highly reactive or unstable intermediates. researchgate.net

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purity. researchgate.netrsc.org

Scalability: Scaling up production is often simpler than with batch processes, requiring longer run times rather than larger, more complex reactors. soci.org

Automation: Flow reactors are well-suited for automation, enabling the synthesis and optimization of reactions with minimal manual intervention. syrris.comresearchgate.net A fully automated flow setup can significantly reduce reaction times and improve eco-sustainability. rsc.orgresearchgate.net

Research has already demonstrated the successful application of automated flow systems for the synthesis of other lactones, providing a clear precedent for its application to this compound. rsc.orgresearchgate.net

Advanced Applications in Chemical Biology and Material Science

The unique structure of this compound and its derivatives makes them attractive candidates for applications beyond traditional synthetic chemistry.

Chemical Biology: Pyranone-containing structures are found in many natural products with diverse biological activities, including antimicrobial and anticancer properties. researchgate.netontosight.ai The iodo-pyranone can serve as a scaffold for creating new potential therapeutic agents. researchgate.net The iodine atom also makes it a useful building block for creating chemical probes, which can be used to study biological processes. For example, the iodine can be replaced with a radiolabel or a tag for bioimaging.

Material Science: Heterocyclic compounds are integral to the development of new materials with novel electronic and photophysical properties. researchgate.net Derivatives of this compound could be explored as:

Monomers: For the synthesis of novel polymers with specific properties.

Photoactive Materials: The pyranone core is a component in some photochromic compounds (materials that change color upon exposure to light). researchgate.net

Organic Electronics: Functionalized pyranones have been investigated for use in light-emitting devices, suggesting a potential role for derivatives in this field. mdpi.com

The continued exploration of this versatile chemical compound promises to yield significant advancements in both fundamental chemistry and applied sciences.

Q & A

Q. What are the standard synthetic routes for preparing 4-Iodo-5,6-dihydro-2H-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of 5,6-dihydro-2H-pyran-2-one derivatives. A common approach is halogenation using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. For example, iodination at the 4-position may require electrophilic substitution in the presence of Lewis acids like BF₃·Et₂O to direct regioselectivity . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield, with lower temperatures favoring reduced side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the iodo derivative in >85% purity .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) NMR spectra to confirm the iodinated position. The deshielding effect of iodine on adjacent protons (e.g., H-3 and H-5) provides diagnostic shifts .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms the iodine substitution pattern, as demonstrated for related dihydropyranones .

- HR-MS : High-resolution mass spectrometry validates the molecular formula (e.g., C₅H₅IO₂) and isotopic pattern matching .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µM suggest potential .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, HL-60) via MTT assays. Compare results with non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .

Q. What are the key stability considerations for handling this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodeiodination.

- Moisture : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the lactone ring .

- Oxidation : Add stabilizers like BHT (0.1% w/v) to liquid formulations to inhibit iodine loss via radical pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to enhance electrophilicity and interaction with biological targets. Compare IC₅₀ values across derivatives .

- Stereochemical Effects : Synthesize enantiomers via chiral catalysts (e.g., JosiPhos/Cu systems) and evaluate cytotoxicity differences. For example, (6R) configurations in dihydropyranones show 3–5× higher activity than (6S) .

- Proteomics : Use SPR or ITC to measure binding affinity to target proteins (e.g., tubulin for anticancer activity) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for iodinated dihydropyranones?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, HeLa cells in 10% FBS may show IC₅₀ discrepancies >20% compared to 5% FBS .

- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation (e.g., CYP450-mediated deiodination), which may explain false-negative results in prolonged assays .

- Synergistic Effects : Test combinations with chemosensitizers (e.g., verapamil) to overcome multidrug resistance .

Q. What methodologies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysis : Use Cu(I)/JosiPhos systems for asymmetric conjugate addition to α,β-unsaturated lactones, achieving >90% ee .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze one enantiomer during iodination .

- Chiral HPLC : Validate enantiopurity using Daicel columns (OD-H or AD-H) with hexane/IPA mobile phases .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biological matrices?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 2–9). The lactone ring hydrolyzes rapidly at pH >7, forming a carboxylic acid derivative .

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C) and optimize storage conditions .

- Plasma Stability : Incubate with human plasma (37°C) and quantify intact compound via LC-MS/MS over 24 hours .

Q. What analytical strategies are recommended for identifying degradation products of this compound?

Methodological Answer:

- LC-HRMS/MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradients. Monitor for deiodinated products (e.g., 5,6-dihydro-2H-pyran-2-one) and oxidative metabolites .

- Isotopic Labeling : Synthesize -labeled analogs to trace degradation pathways via isotopic patterns .

- EPR Spectroscopy : Detect iodine-centered radicals during photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.